2-acetyl-N-methylhydrazinecarbothioamide

Description

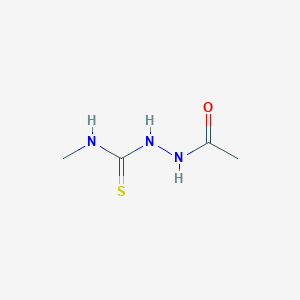

Structure

3D Structure

Properties

IUPAC Name |

1-acetamido-3-methylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3OS/c1-3(8)6-7-4(9)5-2/h1-2H3,(H,6,8)(H2,5,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSLFJXMEOKCQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=S)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Acetyl N Methylhydrazinecarbothioamide and Its Derivatives

Direct Synthesis Routes to 2-acetyl-N-methylhydrazinecarbothioamide

The direct synthesis of this compound can be approached through condensation reactions involving suitable hydrazinecarbothioamide precursors, followed by acetylation. Derivatization strategies allow for the introduction of various functional groups to modify the compound's properties.

Condensation Reactions Involving Hydrazinecarbothioamide Precursors

The core structure of this compound is typically assembled through the reaction of a hydrazine (B178648) derivative with an isothiocyanate, followed by acetylation. A general and efficient method for the synthesis of the related N-substituted hydrazinecarbothioamides involves the reaction of a corresponding isothiocyanate with hydrazine hydrate (B1144303). For instance, N-(3-Chlorophenyl)hydrazinecarbothioamide has been prepared by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate in 2-propanol. This resulting hydrazinecarbothioamide can then be acylated to introduce the acetyl group.

In a related synthesis of a more complex derivative, 2-(2-(9H-carbazol-9-yl)acetyl)-N-phenylhydrazine-1-carbothioamide was synthesized from a carbazole-containing hydrazide and phenyl isothiocyanate. nih.gov This highlights a common synthetic strategy where a hydrazide is reacted with an isothiocyanate to form the N-acylhydrazinecarbothioamide backbone.

Derivatization Strategies for Structural Modification

Structural modifications of the this compound scaffold can be achieved by utilizing a variety of derivatization strategies. These modifications are crucial for tuning the electronic and steric properties of the molecule, which in turn can influence its biological activity and chemical reactivity.

One common approach is to introduce different substituents on the N-phenyl ring of the hydrazinecarbothioamide moiety. For example, a series of 2-(2-(9H-carbazol-9-yl)acetyl)-N-(substituted phenyl)hydrazine-1-carbothioamides were synthesized with various substituents on the phenyl ring, such as chloro and bromo groups. nih.gov Another strategy involves the modification of the acyl group. Instead of an acetyl group, other acyl groups can be introduced by using different acylating agents. This allows for the exploration of a wide range of structural diversity. nih.gov

Synthesis of Schiff Base Derivatives Involving N-Methylhydrazinecarbothioamide

Schiff bases are a class of compounds containing an imine or azomethine group (-C=N-). They are typically synthesized through the condensation of a primary amine with an aldehyde or a ketone. nih.gov The N-methylhydrazinecarbothioamide moiety in this compound possesses a reactive terminal amino group that can readily undergo condensation with various carbonyl compounds to form Schiff base derivatives.

Reactions with Aldehydes and Ketones

The synthesis of Schiff base derivatives from hydrazinecarbothioamide precursors is a well-established method. ajol.inforesearchgate.net For example, 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides have been synthesized by the condensation of N-(3-chlorophenyl)hydrazinecarbothioamide with various aromatic aldehydes in absolute ethanol (B145695) in the presence of a catalytic amount of glacial acetic acid. ajol.info Similarly, Schiff bases of thiosemicarbazide (B42300) have been prepared by reacting thiosemicarbazide with salicylaldehyde (B1680747) derivatives. ajol.info

In a specific example, (E)-2-(2-Methylcyclohexylidene)hydrazinecarbothioamide was obtained by stirring equimolar amounts of 2-methylcyclohexanone (B44802) and thiosemicarbazide with a catalytic amount of acetic acid in 2-propanol at room temperature. nih.gov This demonstrates the direct reaction between a ketone and a hydrazinecarbothioamide to yield the corresponding Schiff base. The reaction progress can often be monitored by thin-layer chromatography, and the products can be purified by recrystallization. nih.gov

| Reactant 1 | Reactant 2 | Product | Reference |

| N-(3-Chlorophenyl)hydrazinecarbothioamide | Aromatic Aldehydes | 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides | ajol.info |

| Thiosemicarbazide | Salicylaldehyde derivatives | Schiff bases of thiosemicarbazide | ajol.info |

| 2-methylcyclohexanone | Thiosemicarbazide | (E)-2-(2-Methylcyclohexylidene)hydrazinecarbothioamide | nih.gov |

Functionalization at Different Positions of the Parent Moiety

Further functionalization of the this compound parent moiety can be achieved at various positions to create a library of derivatives with diverse properties. As previously mentioned, the N-phenyl group can be substituted with various functional groups. nih.gov Additionally, the acetyl group offers a site for further chemical modification. For instance, the methyl group of the acetyl moiety could potentially undergo condensation reactions under specific conditions.

Chemical Reactions and Reactivity Profiles of this compound Derivatives

The derivatives of this compound exhibit a rich reactivity profile, primarily centered around the thione group, the imine bond in Schiff base derivatives, and the acetyl group. The thione group (-C=S) can exist in tautomeric equilibrium with a thiol group (-C-SH), which allows for coordination with metal ions.

The Schiff base derivatives of hydrazinecarbothioamides are known to form stable complexes with a variety of transition metals. ajol.infokspublisher.com In these complexes, the Schiff base often acts as a bidentate or tridentate ligand, coordinating to the metal ion through the sulfur atom of the thione group and the nitrogen atom of the azomethine group. The formation of these metal complexes can significantly alter the biological activity of the parent Schiff base.

Oxidation Reactions

Oxidation reactions of acylthiosemicarbazides are a cornerstone in the synthesis of various five-membered heterocyclic rings. These reactions, often termed oxidative cyclizations, proceed by the removal of hydrogen sulfide (B99878) and subsequent ring closure. The course of the reaction and the nature of the resulting heterocyclic product are highly dependent on the oxidizing agent employed and the reaction conditions.

Commonly synthesized heterocycles from acylthiosemicarbazides include 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, all of which are significant scaffolds in medicinal chemistry. The selection of the appropriate oxidant is crucial for directing the cyclization towards the desired product. For instance, iodine is a frequently used reagent for the synthesis of 2-amino-1,3,4-oxadiazoles from thiosemicarbazides. Other reagents, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and p-toluenesulfonyl chloride (p-TsCl), have also been effectively used for this transformation.

The following table summarizes various oxidizing agents and the corresponding heterocyclic products obtained from the oxidative cyclization of acylthiosemicarbazide derivatives.

| Oxidizing Agent | Reaction Conditions | Product Type |

| Iodine/NaOH | Alkaline medium | 2-Amino-1,3,4-oxadiazole |

| EDC·HCl | DMSO | 2-Amino-1,3,4-oxadiazole |

| p-TsCl/Triethylamine | N-methyl-2-pyrrolidone | 2-Amino-1,3,4-oxadiazole or 2-Amino-1,3,4-thiadiazole |

| Mercuric Oxide | Boiling ethanol | 2-Amino-1,3,4-oxadiazole |

| Potassium Iodate | Water, 60 °C | 2-Acylamino-1,3,4-oxadiazole |

| Potassium Ferricyanide | Boiling ethanol-water | 1,2,4-Triazole derivatives |

This table is generated based on data from the general class of acylthiosemicarbazides.

Reduction Reactions

The reduction of acylthiosemicarbazides can target either the acetyl carbonyl group or the thiocarbonyl group. However, the selective reduction of these functionalities in the presence of the reactive hydrazine and thioamide moieties can be challenging. A significant reductive transformation for compounds containing a thiocarbonyl group is desulfurization.

Desulfurization involves the removal of the sulfur atom from the thiocarbonyl group, which can be achieved using reagents like Raney nickel. ias.ac.inmasterorganicchemistry.com This reaction effectively reduces the C=S bond to a C-H bond. The mechanism of desulfurization with Raney nickel is believed to involve the generation of activated hydrogen on the nickel surface, which then cleaves the carbon-sulfur bonds. ias.ac.in It is important to note that the reaction conditions, such as temperature and the activity of the Raney nickel, can influence the outcome, and in some cases, other reducible groups in the molecule may also be affected. core.ac.uk

While complete reduction of the thiocarbonyl to a methylene (B1212753) group (CH2) is not a commonly reported transformation for acylthiosemicarbazides, desulfurization represents a key reductive pathway.

| Reducing Agent | Substrate Feature | Product Feature |

| Raney Nickel | Thiocarbonyl group (C=S) | C-H bond (Desulfurization) |

| Raney Ni-Al alloy in water | Carbonyl group (C=O) | Methylene group (CH2) |

This table illustrates general reduction reactions applicable to the functional groups present in acylthiosemicarbazides.

Substitution Reactions

Acylthiosemicarbazides can undergo substitution reactions, primarily through the nucleophilic character of the sulfur atom. These compounds can exist in a tautomeric equilibrium between the thione (C=S) form and the thiol (C-SH) form. nih.govscispace.com The thiol tautomer possesses a nucleophilic thiol group that can react with various electrophiles, most notably alkyl halides, in a reaction known as S-alkylation. researchgate.netnih.gov

S-alkylation results in the formation of an S-alkylated product, which is an isothiourea derivative. This reaction is a type of nucleophilic substitution where the sulfur atom acts as the nucleophile, displacing a leaving group (e.g., a halide) from the electrophile. masterorganicchemistry.commsu.edu The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. The choice of the alkylating agent and reaction conditions can be tailored to introduce a wide variety of alkyl groups onto the sulfur atom.

| Electrophile (Alkyl Halide) | Base | Product |

| Methyl Iodide | Sodium Hydroxide | S-methyl isothiourea derivative |

| Ethyl Bromide | Potassium Carbonate | S-ethyl isothiourea derivative |

| Benzyl Chloride | Sodium Ethoxide | S-benzyl isothiourea derivative |

This table provides illustrative examples of S-alkylation reactions based on the general reactivity of the thiol tautomer of acylthiosemicarbazides.

Structural Elucidation and Advanced Characterization Techniques for 2 Acetyl N Methylhydrazinecarbothioamide and Its Complexes

Spectroscopic Analysis for Molecular Structure Determination

Spectroscopic techniques are indispensable tools in chemical analysis, each providing a unique piece of the structural puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy maps the hydrogen and carbon framework, Infrared (IR) spectroscopy identifies functional groups through their vibrational modes, and Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within the molecule.

NMR spectroscopy is one of the most powerful methods for determining the structure of organic compounds. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to reveal detailed information about the molecular structure.

In the ¹H NMR spectrum of 2-acetyl-N-methylhydrazinecarbothioamide, distinct signals are expected for each unique proton environment. The molecule contains protons in the acetyl methyl group (CH₃CO), the N-methyl group (NHCH₃), and three distinct N-H protons.

The acetyl methyl protons are expected to appear as a sharp singlet, typically in the range of δ 2.0–2.5 ppm. The N-methyl protons would likely appear as a doublet due to coupling with the adjacent N-H proton, with a chemical shift around δ 3.0 ppm. The three N-H protons are expected to be observed as broad singlets at lower fields (further downfield), generally in the range of δ 8.0-11.0 ppm. Their exact positions are highly dependent on the solvent used and concentration due to hydrogen bonding effects. In related N-monosubstituted thiosemicarbazones, N-H protons have been observed in the range of 9.9–10.1 ppm. mdpi.com

| Predicted ¹H NMR Data for this compound | |||

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| CH₃ (Acetyl) | ~ 2.2 | Singlet | 3H |

| CH₃ (N-Methyl) | ~ 3.0 | Doublet | 3H |

| NH (Hydrazine) | ~ 8.5 - 9.5 | Broad Singlet | 1H |

| NH (Amide) | ~ 9.9 - 10.5 | Broad Singlet | 1H |

| NH (Thioamide) | ~ 10.0 - 11.0 | Broad Singlet | 1H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct carbon signals are anticipated.

The carbon of the thioamide group (C=S) is expected to resonate at a very low field, typically around δ 180-185 ppm. The carbonyl carbon (C=O) of the acetyl group would also appear significantly downfield, generally in the range of δ 170-175 ppm. The methyl carbon of the N-methyl group would be found further upfield, around δ 30-35 ppm, while the acetyl methyl carbon is expected at approximately δ 20-25 ppm. Spectral data for the related compound N-methylhydrazinecarbothioamide confirms the presence of characteristic carbon signals. nih.govspectrabase.com

| Predicted ¹³C NMR Data for this compound | |

| Functional Group | Predicted Chemical Shift (δ, ppm) |

| C=S (Thioamide) | ~ 182 |

| C=O (Acetyl) | ~ 172 |

| CH₃ (N-Methyl) | ~ 32 |

| CH₃ (Acetyl) | ~ 22 |

While one-dimensional NMR provides fundamental information, 2D-NMR techniques are crucial for unambiguously assigning signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. A key correlation would be observed between the N-methyl protons and the proton on the nitrogen to which it is attached (NH-CH₃), confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would show cross-peaks connecting the acetyl CH₃ proton signal to the acetyl CH₃ carbon signal, and the N-methyl CH₃ proton signal to the N-methyl CH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) C-H correlations, which helps piece together the molecular fragments. Expected key correlations would include a cross-peak between the acetyl methyl protons and the carbonyl carbon (C=O), and between the N-methyl protons and the thioamide carbon (C=S). These correlations are definitive in confirming the placement of the acetyl and N-methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. For a small and flexible molecule like this compound, its utility might be in studying preferred conformations in solution.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

Strong absorption bands corresponding to N-H stretching vibrations are expected in the region of 3100–3400 cm⁻¹. A sharp, strong band for the carbonyl (C=O) stretch of the amide group, known as the Amide I band, would likely appear around 1680-1700 cm⁻¹. The characteristic thioamide band, which has a significant contribution from C=S stretching, is typically observed in the 800-1200 cm⁻¹ region. Other important bands include the N-H bending and C-N stretching vibrations. In related thiosemicarbazone compounds, C=N stretching vibrations have been noted in the 1628-1642 cm⁻¹ range. researchgate.net

| Predicted IR Data for this compound | |

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3100 - 3400 |

| C-H Stretch (methyl) | 2900 - 3000 |

| C=O Stretch (Amide I) | 1680 - 1700 |

| N-H Bend / C-N Stretch (Amide II) | 1520 - 1560 |

| C=S Stretch | 800 - 1200 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores present in this compound are the carbonyl (C=O) and thio-carbonyl (C=S) groups. These groups contain non-bonding electrons (n) and pi-electrons (π), which can be excited to higher energy levels.

The spectrum is expected to show two main types of transitions: a π → π* transition, which is typically high in energy and intensity, and an n → π* transition, which is lower in energy and intensity. The C=S group generally absorbs at a longer wavelength than the C=O group. Therefore, one would expect to see absorption bands in the UV region, likely between 200 and 400 nm, corresponding to these electronic transitions.

| Predicted UV-Vis Data for this compound | |

| Electronic Transition | Predicted Absorption Maximum (λₘₐₓ, nm) |

| π → π* (C=O, C=S) | ~ 230 - 280 |

| n → π* (C=O, C=S) | ~ 290 - 350 |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying metal complexes containing unpaired electrons. While specific ESR spectroscopic data for complexes of this compound are not extensively reported in the reviewed literature, the principles of the technique and data from analogous thiosemicarbazone complexes allow for a predictive analysis.

ESR spectroscopy would be particularly informative for characterizing paramagnetic metal complexes of this compound, such as those with Cu(II), Mn(II), or Fe(III). The resulting spectra would yield g-values and hyperfine coupling constants. For instance, in copper(II) complexes, the trend in g-values (typically g|| > g⊥ > 2.0023) can suggest the geometry of the complex (e.g., square-planar or tetragonally distorted octahedral) and the nature of the metal-ligand bonding. nih.govias.ac.in The hyperfine splitting patterns can provide information about the number of interacting nuclei and the delocalization of the unpaired electron onto the ligand. For complexes of this compound, this would reveal how the electronic environment of the metal center is influenced by coordination to the nitrogen and sulfur donor atoms of the ligand.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for the characterization of coordination complexes in the gas phase. It allows for the determination of the stoichiometry and stability of metal-ligand species. Although specific ESI-MS studies focused solely on this compound and its complexes are not detailed in the available literature, the general application of this technique to similar thiosemicarbazone complexes provides a framework for what to expect.

When a solution of this compound and a metal salt is analyzed by ESI-MS, one would anticipate the detection of pseudomolecular ions corresponding to various metal-ligand stoichiometries, such as [M(L)H]⁺, [M(L)₂H]⁺, or [M(L)Cl]⁺, where M is the metal and L is the ligand. The exact nature of the observed species would depend on the metal ion, the solvent system, and the instrumental conditions. Tandem mass spectrometry (MS/MS) experiments on these parent ions would induce fragmentation, providing valuable structural information about the coordination sphere of the metal and the connectivity of the ligand.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

While a definitive crystal structure for this compound is not available in the reviewed literature, the analysis of closely related structures, such as (2E)-N-methyl-2-(2-oxo-1,2-dihydroacenaphthylen-1-ylidene)hydrazinecarbothioamide, offers significant insights into the probable solid-state conformation, hydrogen bonding networks, and supramolecular assembly. nih.gov The core N-methylhydrazinecarbothioamide moiety is present in this analogue, making it a valuable model for understanding the structural characteristics of the target compound.

Crystal Structure Determination and Molecular Conformations

The molecular conformation of thiosemicarbazone derivatives is largely dictated by the nature of the substituents and the steric and electronic effects they impose. In the case of (2E)-N-methyl-2-(2-oxo-1,2-dihydroacenaphthylen-1-ylidene)hydrazinecarbothioamide, the hydrazinecarbothioamide unit is essentially coplanar. nih.gov It is highly probable that this compound would also adopt a planar conformation in the solid state to maximize π-conjugation.

The molecule is expected to exist in the E conformation with respect to the C=N bond, a common feature in related thiosemicarbazones. The planarity of the molecule is often stabilized by intramolecular hydrogen bonds. For instance, in the acenaphthylene (B141429) analogue, an intramolecular N—H···O hydrogen bond forms an S(6) ring motif, and an N—H···N hydrogen bond generates an S(5) ring motif. nih.gov A similar intramolecular hydrogen bonding pattern is anticipated for this compound.

Table 1: Expected Torsion Angles in this compound based on Analogous Structures

| Atoms Involved in Torsion Angle | Expected Value (°) | Significance |

|---|---|---|

| C(acetyl)-C(imine)-N-N | ~180 | Indicates E conformation |

| C(imine)-N-N-C(thioamide) | ~180 | Contributes to planarity |

| N-N-C(thioamide)-S | ~0 or ~180 | Planarity of the thioamide group |

| N-N-C(thioamide)-N(methyl) | ~180 or ~0 | Planarity of the thioamide group |

Analysis of Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the solid-state architecture of thiosemicarbazones. Based on the analysis of (2E)-N-methyl-2-(2-oxo-1,2-dihydroacenaphthylen-1-ylidene)hydrazinecarbothioamide, it is expected that this compound will exhibit a rich network of intermolecular hydrogen bonds. nih.gov

The primary hydrogen bond donor is the N-H group of the thioamide moiety, and the primary acceptor is the sulfur atom. This leads to the formation of N—H···S hydrogen bonds, which often link molecules into chains or dimers. nih.gov In the crystal structure of the analogue, these N—H···S interactions result in the formation of chains extending along a crystallographic axis. nih.gov Additionally, weaker C—H···O and C—H···S interactions are likely to be present, further stabilizing the crystal packing.

Table 2: Potential Hydrogen Bonds in the Crystal Structure of this compound

| Donor-H···Acceptor | Type | Expected Role in Crystal Packing |

|---|---|---|

| N-H···S | Intermolecular | Formation of chains or dimers |

| N-H···O | Intramolecular | Stabilization of molecular conformation |

| C-H···O | Intermolecular | Linking of primary hydrogen-bonded motifs |

| C-H···S | Intermolecular | Further stabilization of the 3D network |

Investigation of Molecular Disorder and Torsion Angles

Molecular disorder is a phenomenon where a molecule or a part of it occupies more than one position in the crystal lattice. In thiosemicarbazones, disorder can occur in flexible side chains. For this compound, the acetyl and methyl groups are relatively small and less likely to exhibit significant disorder under normal crystallization conditions.

Crystal Packing and Supramolecular Assembly

The crystal packing of this compound will be governed by the interplay of the intermolecular interactions discussed above, primarily N—H···S hydrogen bonds. These interactions are expected to assemble the molecules into well-defined supramolecular architectures. In the case of the acenaphthylene analogue, the primary chains formed by N—H···S hydrogen bonds are further linked by C—H···O interactions, creating a three-dimensional network. nih.gov

It is plausible that this compound would exhibit a similar packing motif, where one-dimensional chains are cross-linked to form sheets or a more complex 3D structure. The specific details of the supramolecular assembly would depend on the crystallization conditions, such as the solvent used. The study of these packing arrangements is important as they can influence the physical properties of the compound, such as its solubility and melting point.

Elemental Analysis for Compositional Verification

Elemental analysis is a critical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This experimental data is then compared with the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the successful synthesis and purity of the compound.

For this compound and its transition metal complexes, elemental analysis confirms the ligand-to-metal stoichiometry. The analysis is typically performed using a CHNS analyzer. The results for the ligand and some of its representative metal complexes are often in good agreement with the calculated values, supporting the proposed chemical structures. For instance, studies on related thiosemicarbazone complexes show that the experimental percentages for C, H, N, and S typically deviate by less than 1% from the theoretical values, indicating a high degree of purity. nih.gov

Table 1: Representative Elemental Analysis Data for Thiosemicarbazone Ligands and Complexes

| Compound/Complex | Element | Calculated (%) | Found (%) |

| Ligand (L) | C | 50.10 | 50.15 |

| H | 5.47 | 5.43 | |

| N | 17.59 | 17.55 | |

| S | 13.33 | 13.37 | |

| [Ni(L)₂] | C | 44.79 | 44.84 |

| H | 4.44 | 4.48 | |

| N | 15.74 | 15.69 | |

| S | 11.99 | 11.96 | |

| Ni | 11.01 | 10.97 | |

| [Co(L)₂] | C | 44.87 | 44.82 |

| H | 4.43 | 4.48 | |

| N | 15.64 | 15.69 | |

| S | 11.91 | 11.95 | |

| Co | 11.05 | 11.00 |

Note: Data is representative of typical results for similar thiosemicarbazone complexes and is for illustrative purposes. researchgate.net

Coordination Chemistry of 2 Acetyl N Methylhydrazinecarbothioamide Derivatives

Ligand Properties and Coordination Modes

The coordination behavior of 2-acetyl-N-methylhydrazinecarbothioamide is fundamentally governed by its structural characteristics, including its multidentate nature and the existence of tautomeric forms.

Multidentate Character and Donor Atom Preferences (N, S, O)

Thiosemicarbazones, including this compound (also known as acetone (B3395972) N-methylthiosemicarbazone), are recognized as highly versatile ligands due to their flexible donor sets. mdpi.com They can function as monodentate, bidentate, or tridentate ligands. ekb.egnih.gov The primary donor atoms available for coordination in this compound are the acetyl oxygen (O), the azomethine nitrogen (N), and the thiocarbonyl sulfur (S).

Coordination typically occurs through the soft sulfur atom and the hard azomethine nitrogen atom, creating a stable five-membered chelate ring. ekb.egntu.edu.twnih.gov Depending on the metal ion and reaction conditions, the acetyl group's oxygen atom can also participate in coordination, allowing the ligand to act as a tridentate ONS donor. derpharmachemica.comasianpubs.org In some cases, particularly with 2-acetylpyridine (B122185) thiosemicarbazone derivatives, the pyridine (B92270) nitrogen acts as a third coordination site, leading to a tridentate NNS chelation. koreascience.kr This adaptability in coordination allows for the formation of complexes with varied structures and stabilities. researchgate.net

Thione-Thiol Tautomerism and its Impact on Coordination Geometry

A critical aspect of the ligand's chemistry is its ability to exist in two tautomeric forms: the thione form and the thiol form. jocpr.comresearchgate.netresearchgate.net This thione-thiol tautomerism plays a crucial role in its coordination behavior. ekb.eg

Thione Form: In its neutral state, the ligand exists predominantly in the thione form, characterized by a carbon-sulfur double bond (C=S). In this form, it can coordinate as a neutral bidentate or tridentate ligand.

Thiol Form: Upon deprotonation of the hydrazinic N-H group, the ligand converts to the anionic thiol (or thiolate) form, featuring a carbon-sulfur single bond and a carbon-nitrogen double bond within the chelate ring. ekb.egresearchwithrutgers.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound derivatives is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, often ethanol (B145695) or methanol. tandfonline.comnih.gov The resulting complexes can be characterized by a range of spectroscopic and analytical techniques, including IR, NMR, UV-Vis spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. koreascience.krresearchwithrutgers.comresearchgate.net

Complexation with Transition Metals (e.g., Ni(II), Pd(II), Pt(II), Cu(II), Zn(II), Fe(II/III), Co(II/III), Rh(III), Cd(II), Ag(I), V(IV/V))

The versatile donor set of this compound and its analogs allows for complexation with a broad spectrum of transition metals.

Ni(II), Cu(II), Co(II): Complexes with these first-row transition metals are widely reported. nih.govderpharmachemica.comnih.gov Nickel(II) complexes often exhibit square planar geometry. mdpi.comnih.gov

Pd(II), Pt(II): Palladium(II) and Platinum(II) readily form stable complexes with thiosemicarbazone ligands. frontiersin.orgresearchgate.net These complexes are often square planar. researchgate.net

Zn(II), Cd(II): Zinc(II) and Cadmium(II) complexes have been synthesized and characterized, showing varied coordination geometries.

Fe(II/III): Iron complexes in both +2 and +3 oxidation states have been prepared with related thiosemicarbazone ligands.

Co(II/III): Cobalt can form complexes in both its +2 and +3 oxidation states, often resulting in octahedral geometries. nih.gov

Rh(III): Rhodium(III) forms stable, typically octahedral, complexes with tridentate thiosemicarbazone ligands. ias.ac.inrsc.org

Ag(I): Silver(I) complexes with thiosemicarbazide (B42300) derivatives are also known. nih.gov

V(IV/V): Vanadium in its higher oxidation states (+4 and +5) forms complexes with thiosemicarbazones, leading to mononuclear square pyramidal or binuclear oxo-bridged structures. nih.govnih.gov

Table 1: Examples of Transition Metal Complexes with Thiosemicarbazone Derivatives

| Metal Ion | Typical Oxidation State | Common Coordination Geometry | Reference |

|---|---|---|---|

| Nickel (Ni) | +2 | Square Planar, Octahedral | mdpi.comderpharmachemica.com |

| Palladium (Pd) | +2 | Square Planar | frontiersin.orgresearchgate.net |

| Platinum (Pt) | +2, +4 | Square Planar, Octahedral | ias.ac.inresearchgate.net |

| Copper (Cu) | +1, +2 | Square Planar, Distorted Octahedral | mdpi.comderpharmachemica.com |

| Zinc (Zn) | +2 | Octahedral, Tetrahedral | derpharmachemica.com |

| Iron (Fe) | +2, +3 | Octahedral | |

| Cobalt (Co) | +2, +3 | Octahedral | derpharmachemica.comnih.gov |

| Rhodium (Rh) | +1, +3 | Trigonal Bipyramidal, Octahedral | tandfonline.comrsc.orgtandfonline.com |

| Cadmium (Cd) | +2 | Octahedral | |

| Silver (Ag) | +1 | Linear, Tetrahedral | nih.gov |

| Vanadium (V) | +4, +5 | Square Pyramidal | nih.govnih.gov |

Stoichiometry and Stability of Coordination Compounds

The stoichiometry of the metal complexes is highly dependent on whether the ligand coordinates in its neutral (thione) or anionic (thiolate) form, as well as its denticity. Common stoichiometries observed are 1:1 and 1:2 (metal:ligand). nih.govderpharmachemica.com For instance, when the ligand acts as a tridentate species, it often forms 1:2 complexes with metal ions like Co(II), Ni(II), and Cu(II) to satisfy a coordination number of six. derpharmachemica.com In other cases, 1:1 complexes are formed, where other small ligands like halides or solvent molecules complete the coordination sphere of the metal. rsc.org The chelate effect, arising from the multidentate nature of the ligand, contributes significantly to the high stability of these coordination compounds. nih.gov

Geometry of Metal Centers (e.g., Square Planar, Octahedral)

The coordination geometry around the central metal ion is dictated by the metal's electronic configuration, oxidation state, and the steric and electronic properties of the ligand.

Octahedral Geometry: This is a very common coordination geometry, particularly for 1:2 (metal:ligand) complexes where the thiosemicarbazone acts as a tridentate ligand. derpharmachemica.com Metal ions such as Co(II/III), Ni(II), Zn(II), and Rh(III) frequently adopt a six-coordinate octahedral arrangement. derpharmachemica.comias.ac.inrsc.org

Square Planar Geometry: This geometry is characteristic of d⁸ metal ions like Ni(II), Pd(II), and Pt(II). mdpi.comresearchgate.net The formation of square planar complexes is often observed in 1:1 complexes with tridentate ligands or 1:2 complexes with bidentate ligands.

Other Geometries: Depending on the specific ligand and metal, other geometries can be observed. For example, some Rh(I) complexes adopt a trigonal bipyramidal structure, while V(V) can form five-coordinate square pyramidal complexes. nih.govtandfonline.com

Table 2: Common Geometries of Metal Centers in Thiosemicarbazone Complexes

| Geometry | Typical Metal Ions | Coordination Number | Example Complex Type |

|---|---|---|---|

| Octahedral | Co(II/III), Ni(II), Zn(II), Rh(III), Pt(IV) | 6 | [M(L)2]n+ (L = tridentate) |

| Square Planar | Ni(II), Pd(II), Pt(II) | 4 | [M(L)X] (L = tridentate) |

| Square Pyramidal | V(V), Cu(II) | 5 | [VO2(L)] |

| Trigonal Bipyramidal | Rh(I) | 5 | [Rh(L)(PPh3)3] |

| Tetrahedral | Zn(II) | 4 | [M(L)2] (L = bidentate) |

Diverse Structural Architectures of Metal Complexes

The coordination chemistry of this compound and its derivatives is characterized by a remarkable diversity in structural architectures. The ability of these thiosemicarbazone ligands to act as either neutral or deprotonated species, combined with their multiple donor sites (typically the sulfur atom and one or more nitrogen atoms), allows them to form complexes with a wide range of metals, resulting in varied and complex geometries. This flexibility in coordination mode is fundamental to the formation of simple mononuclear units, larger polynuclear assemblies, and extended polymeric networks.

Monomeric and Dimeric Complexes

The most fundamental structures formed by this compound derivatives are monomeric and dimeric complexes. In monomeric complexes, a single metal center is coordinated by one or more ligand molecules. The specific geometry depends on the metal ion, its oxidation state, and the other coordinating species present.

Derivatives of 2-acetylpyridine thiosemicarbazone provide clear examples of this structural versatility. For instance, the reaction of 2-acetylpyridine-N(4)-methyl-3-thiosemicarbazone (L) with copper(II) acetate (B1210297) yields a monomeric complex, [Cu(L)(OAc)]. niscpr.res.in In this structure, the thiosemicarbazone ligand coordinates to the single copper center.

Dimeric complexes, containing two metal centers, are also frequently observed. These structures are often formed when anionic ligands, such as halides or acetate groups, act as bridges between two metal-ligand units. A notable example is the dimeric zinc(II) complex, [ZnL(OAc)]₂. niscpr.res.inresearchgate.net In this architecture, two [ZnL(OAc)] units are linked, likely through bridging acetate groups. Another example is the complex [Zn(OAc)(AcPipPheF)]₂, where one acetate group acts as a monoatomic bridge while another bridges in a bidentate fashion. nih.gov This results in a structure where one zinc ion has a distorted octahedral geometry and the other has a distorted square pyramidal geometry. nih.gov The formation of either a monomeric or a dimeric structure can depend on the specific metal salt used in the synthesis. researchgate.net

| Complex Formula | Structural Type | Metal Ion(s) | Key Features |

|---|---|---|---|

| [Cu(L)(OAc)] | Monomeric | Cu(II) | Single metal center coordinated by the thiosemicarbazone ligand and an acetate group. niscpr.res.in |

| [Zn(AcPipPheF)₂] | Monomeric | Zn(II) | Distorted octahedral geometry with the ligand in a trans-N-cis-N-cis-S configuration. nih.gov |

| [ZnL(OAc)]₂ | Dimeric | Zn(II) | Two metal-ligand units are linked together, forming a dinuclear structure. niscpr.res.inresearchgate.net |

| [Zn(OAc)(AcPipPheF)]₂ | Dimeric | Zn(II) | Features bridging acetate ligands connecting two zinc centers. nih.gov |

Polymeric Structures and Metal-Organic Frameworks (MOFs)

Beyond simple discrete molecules, thiosemicarbazone derivatives possess the capability to act as linkers, connecting multiple metal centers to form extended one-, two-, or three-dimensional coordination polymers. When these polymers are crystalline and porous, they are classified as Metal-Organic Frameworks (MOFs). nih.gov The construction of MOFs relies on the use of organic ligands (linkers) and metal nodes to create robust, extended networks with high surface areas and tunable pore structures. nih.gov

The potential for this compound and its derivatives to form such structures lies in the ligand's multiple donor sites, which can bridge between different metal ions. For a polymeric structure to form, the ligand must coordinate to at least two different metal centers. While aliphatic ligands are known to be incorporated into MOFs, creating frameworks with distinct properties compared to those with aromatic linkers, specific examples of MOFs constructed from this compound are not widely reported in the literature. mdpi.com However, the fundamental principles of MOF design suggest that by selecting appropriate metal nodes and reaction conditions, the multidentate nature of these thiosemicarbazone ligands could be exploited to generate novel polymeric materials. researchgate.net

Homo- and Heterobimetallic Complexes

Bimetallic complexes, which contain two metal ions, can be categorized as either homobimetallic (containing two identical metals) or heterobimetallic (containing two different metals). The dimeric zinc complexes, [ZnL(OAc)]₂ and [Zn(OAc)(AcPipPheF)]₂, are examples of homobimetallic structures. niscpr.res.innih.gov

Heterobimetallic complexes are of particular interest as the presence of two different metals within a single molecule can lead to unique chemical properties and synergistic effects. mdpi.com The synthesis of such complexes typically requires ligands with multiple, distinct coordination sites that can selectively bind different metal ions. Thiosemicarbazone ligands and their derivatives, with their combination of soft (sulfur) and hard (nitrogen) donor atoms, are potential candidates for constructing heterobimetallic systems.

While specific heterobimetallic complexes involving this compound are not detailed in the available research, the general strategy involves using a ligand that can accommodate two different metal centers. mdpi.comnih.gov The incorporation of two different metals into a single complex can sometimes result in substantially higher catalytic activity compared to their homobimetallic counterparts or a simple mixture of two mononuclear complexes, demonstrating advantageous metal-metal cooperation. mdpi.com

| Complex Type | Definition | Example (Derivative) |

|---|---|---|

| Homobimetallic | Contains two identical metal ions. | [ZnL(OAc)]₂ niscpr.res.inresearchgate.net |

| Heterobimetallic | Contains two different metal ions. | Conceptually possible with polydentate thiosemicarbazone derivatives. mdpi.com |

Computational Studies and Theoretical Insights into 2 Acetyl N Methylhydrazinecarbothioamide and Its Coordination Compounds

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scirp.orgnih.gov It is widely employed due to its accuracy in predicting molecular properties. scirp.org DFT calculations would provide fundamental information about the electronic nature and geometry of 2-acetyl-N-methylhydrazinecarbothioamide.

Electronic Structure and Molecular Geometry Optimization

This subsection would detail the optimized three-dimensional structure of the this compound molecule as predicted by DFT calculations. The process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable molecular geometry. researchgate.netjksus.org Key findings would be presented in a data table, including:

Bond Lengths (Å): The calculated distances between specific pairs of atoms (e.g., C=S, C=O, N-N, C-N). These values help in understanding the bonding characteristics, such as single, double, or partial double bonds. nih.govjksus.org

Bond Angles (°): The angles formed by three connected atoms, which define the molecule's shape.

These optimized geometrical parameters are crucial for understanding the molecule's structural stability and how it might interact with other molecules or metal ions. nih.gov

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). irjweb.com The HOMO is the outermost orbital containing electrons and represents the ability to donate an electron, while the LUMO is the innermost orbital without electrons and represents the ability to accept an electron. irjweb.comresearchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. irjweb.comwikipedia.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.govnih.gov This indicates higher polarizability and biological activity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and lower chemical reactivity. irjweb.com

This section would present the calculated energy values for the HOMO, LUMO, and the resulting energy gap for this compound, typically in electron volts (eV).

Chemical Hardness and Dipole Moment

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insight into the molecule's behavior.

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating lower reactivity, while molecules with a small gap are "soft" and more reactive. irjweb.comnih.gov

A data table would summarize these calculated values for this compound.

| Parameter | Symbol | Calculated Value | Unit |

| HOMO Energy | EHOMO | Data not available | eV |

| LUMO Energy | ELUMO | Data not available | eV |

| Energy Gap | ΔE | Data not available | eV |

| Chemical Hardness | η | Data not available | eV |

| Dipole Moment | µ | Data not available | Debye |

Spin Population Distribution

For coordination compounds of this compound involving paramagnetic metal ions (i.e., those with unpaired electrons), this analysis would be relevant. It describes how the unpaired electron density (spin) is distributed across the molecule, particularly between the metal center and the ligand atoms. This information is crucial for understanding the magnetic properties of the complex and the nature of the metal-ligand bond.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation would model the behavior of this compound and its coordination compounds in a simulated biological environment, such as in water or a lipid bilayer. nih.govresearchgate.net

This section would describe the stability of the compound or its complexes, analyzing parameters like:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation period. semanticscholar.org

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule. semanticscholar.org

Radius of Gyration (Rg): To evaluate the compactness of the molecule during the simulation. nih.gov

MD simulations are particularly valuable for understanding how a molecule might behave in a dynamic biological system, confirming the stability of ligand-protein interactions predicted by docking studies. nih.govnih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or DNA) to form a stable complex. researchgate.netresearchgate.net This method is extensively used in drug discovery to understand potential mechanisms of action. nih.gov

If studies on this compound were available, this section would detail its interaction with a specific biological target (e.g., an enzyme or receptor). The findings would include:

Binding Affinity/Docking Score: A value (typically in kcal/mol) that estimates the strength of the interaction between the ligand and the receptor. More negative scores generally indicate stronger binding. semanticscholar.org

Binding Mode: A description of the specific amino acid residues or DNA bases that interact with the ligand.

Types of Interactions: Identification of the forces stabilizing the complex, such as hydrogen bonds, hydrophobic interactions, or pi-cation interactions. nih.govmdpi.com

Results would be summarized in an interactive data table.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Data not available | Data not available | Data not available | Data not available |

Molecular Modeling of Tautomeric Forms and Conformational Analysis

Computational chemistry provides powerful tools for investigating the structural and energetic properties of molecules, including the analysis of tautomeric forms and conformational landscapes. For this compound, theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in understanding its potential tautomers and preferred three-dimensional structures. These insights are crucial as the specific tautomer and conformer can significantly influence the molecule's chemical reactivity and biological activity.

The structure of this compound allows for the existence of several potential tautomers due to proton migration. The primary tautomerism to consider is the thione-thiol equilibrium. The thione form contains a carbon-sulfur double bond (C=S), while the thiol form features a carbon-sulfur single bond and a sulfur-hydrogen bond (C-SH), with the double bond shifting to a carbon-nitrogen bond (C=N).

DFT calculations on analogous thiosemicarbazide (B42300) and N-acylthiourea derivatives have consistently shown that the thione tautomer is energetically more stable than the thiol tautomer. nih.gov This preference is generally attributed to the greater strength of the C=O and C=S double bonds compared to the C=N and C-S/C-O single and double bond combinations in the thiol/enol forms. It is therefore predicted that this compound predominantly exists in the thione form under standard conditions.

Table 1: Predicted Relative Energies of Tautomers of this compound (Illustrative) This table is illustrative and based on typical findings for similar compounds. Specific values for this compound would require dedicated DFT calculations.

| Tautomeric Form | Predicted Relative Energy (kcal/mol) | Key Functional Groups |

|---|---|---|

| Thione | 0.00 (most stable) | C=S, C=O, N-H |

| Thiol | +8-15 | C-SH, C=N, C=O |

Computational studies on similar N-acylhydrazone and N-acyl thiourea (B124793) structures reveal a strong preference for planar or near-planar conformations. researchgate.netnih.gov This planarity is often stabilized by the formation of an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen atom, forming a pseudo-six-membered ring. This interaction imparts rigidity to the molecular backbone.

The methylation at one of the nitrogen atoms, as in this compound, can influence the preferred dihedral angles. Studies on N-methylated N-acylhydrazones have shown that N-methylation can induce a shift in the preferred dihedral angle around the amide bond (O=C–N–X) from an antiperiplanar to a synperiplanar conformation due to steric hindrance. rcsi.com In the context of this compound, this would affect the orientation of the acetyl group relative to the rest of the molecule.

The rotation around the N-C(S) bond is another critical factor. The two primary conformations would be syn and anti with respect to the orientation of the N-H bond and the C=S bond. The syn conformation, where the N-H and C=S bonds are on the same side, is often stabilized by the aforementioned intramolecular hydrogen bond.

Table 2: Key Dihedral Angles and Predicted Stable Conformers of this compound (Illustrative) This table is illustrative and based on typical findings for similar compounds. Specific values for this compound would require dedicated DFT calculations.

| Dihedral Angle | Conformation | Predicted Relative Stability | Stabilizing Factors |

|---|---|---|---|

| O=C-N-N | synperiplanar | Likely favored | Minimized steric hindrance from N-methyl group |

| C-N-N-C | Planar | Favored | Conjugation |

| N-N-C=S | syn | Likely favored | Intramolecular N-H---O=C hydrogen bond |

Correlation of Theoretical Calculations with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound and its coordination compounds, calculated properties are compared with spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as with structural data from X-ray crystallography when available.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) using methods like the Gauge-Including Atomic Orbital (GIAO) approach are a common practice. By calculating the theoretical spectra for different potential tautomers and conformers, a direct comparison with the experimental NMR data can be made. A good correlation between the calculated and experimental chemical shifts provides strong evidence for the existence of a particular tautomer or conformer in solution. For thiosemicarbazide derivatives, DFT calculations have successfully predicted the ¹H and ¹³C NMR spectra, confirming the predominance of the thione tautomer in solution.

IR Spectroscopy: Vibrational frequencies calculated from DFT are also correlated with experimental IR spectra. While calculated frequencies are often systematically higher than experimental ones, a scaling factor can be applied to achieve better agreement. The calculated IR spectra for the thione and thiol tautomers of similar molecules show distinct differences, particularly in the regions of the C=S, C=N, and S-H stretching vibrations. The presence of a strong absorption band corresponding to the C=S stretch and the absence of a band for the S-H stretch in the experimental spectrum would support the theoretical prediction of the thione form being the most stable.

Table 3: Correlation of Calculated and Experimental Data for Thiosemicarbazide Derivatives (Illustrative) This table illustrates the typical correlation observed for this class of compounds.

| Spectroscopic Data | Calculated Value (Illustrative) | Experimental Observation | Interpretation |

|---|---|---|---|

| ¹H NMR (N-H proton) | δ 9.0-11.0 ppm | Broad singlet in the downfield region | Consistent with N-H proton of the thione form |

| ¹³C NMR (C=S carbon) | δ 170-185 ppm | Signal in the characteristic thione region | Supports the presence of a C=S double bond |

| IR (C=S stretch) | ~850 cm⁻¹ | Strong absorption band in this region | Indicates the thione tautomer |

| IR (S-H stretch) | ~2550 cm⁻¹ (for thiol form) | Absence of a band in this region | Argues against the presence of the thiol tautomer |

For coordination compounds of this compound, computational studies can predict the geometry of the metal complex and the nature of the metal-ligand bonding. Natural Bond Orbital (NBO) analysis, for instance, can provide insights into the donor-acceptor interactions between the ligand and the metal ion. The calculated structural parameters, such as bond lengths and angles, can be compared with data from single-crystal X-ray diffraction to validate the computational model. Furthermore, theoretical calculations can help in assigning the bands observed in the electronic spectra (UV-Vis) of the coordination compounds.

Advanced Applications and Chemical Interactions of 2 Acetyl N Methylhydrazinecarbothioamide Complexes in Chemical Systems

Catalysis and Organometallic Transformations

Transition metal complexes containing thiosemicarbazone ligands are recognized for their catalytic prowess in a variety of organic transformations. researchgate.netnih.gov The electronic properties and stability of these complexes can be fine-tuned by modifying the ligand structure, making them versatile tools for synthetic chemistry. nih.gov While research on the specific 2-acetyl-N-methylhydrazinecarbothioamide ligand is nascent, the broader class of thiosemicarbazone complexes has demonstrated significant activity in several key reactions. researchgate.net

Transfer hydrogenation, a process crucial for the reduction of carbonyl compounds to alcohols, has been a key area of investigation for thiosemicarbazone complexes. researchgate.netmdpi.com These complexes, particularly those involving ruthenium, are effective catalysts for the transfer of hydrogen from a donor molecule (like isopropanol) to a substrate (such as a ketone or aldehyde). The mechanism typically involves the formation of a metal-hydride intermediate, which is central to the catalytic cycle. The efficiency of these catalysts is influenced by the nature of the metal center and the specific substituents on the thiosemicarbazone ligand.

The catalytic utility of thiosemicarbazone complexes extends beyond hydrogenation. They have been successfully employed as catalysts in a range of C-C cross-coupling reactions, which are fundamental to modern organic synthesis. mdpi.comresearchgate.net

Cross-Coupling Reactions: Palladium-thiosemicarbazone complexes have shown notable activity in Suzuki and Sonogashira coupling reactions. mdpi.com These catalysts facilitate the formation of new carbon-carbon bonds, for instance, in the reaction of aryl halides with boronic acids (Suzuki) or terminal alkynes (Sonogashira), often proceeding with good to excellent yields under relatively mild conditions. mdpi.com Nickel complexes with thiosemicarbazone ligands have also been explored for Suzuki-Miyaura reactions, offering a more accessible alternative to palladium. mdpi.com

Oxidation Reactions: Copper(II) complexes of related hydrazone ligands have been identified as efficient catalysts for the peroxidative oxidation of hydrocarbons, such as cyclohexane, under mild conditions. mdpi.com These systems can convert inert C-H bonds into more valuable functional groups like alcohols and ketones. mdpi.com

Hydrogen Evolution: Nickel and cobalt complexes with thiosemicarbazone ligands are being investigated for their potential in catalyzing the hydrogen evolution reaction (HER). rsc.orgnih.gov This application is critical for the development of technologies for producing hydrogen as a clean fuel. nih.gov

| Catalytic Application | Metal Center | Substrate Examples | Key Findings |

| Transfer Hydrogenation | Ruthenium (Ru) | Ketones, Aldehydes | Effective reduction to corresponding alcohols. researchgate.net |

| Suzuki-Miyaura Coupling | Palladium (Pd), Nickel (Ni) | Aryl halides, Phenylboronic acids | Good to excellent yields at ambient temperatures. mdpi.com |

| Sonogashira Coupling | Palladium (Pd) | Aryl halides, Phenylacetylene | Moderate to very good conversions. mdpi.com |

| Cyclohexane Oxidation | Copper (Cu) | Cyclohexane | Catalyzes oxidation to cyclohexanol (B46403) and cyclohexanone. mdpi.com |

| Hydrogen Evolution | Nickel (Ni), Cobalt (Co) | Protons (from acid) | Ligand plays an active role in the catalytic cycle. rsc.orgnih.gov |

Interactions with Biomolecules

The interaction of metal complexes with biological macromolecules is a cornerstone of medicinal inorganic chemistry. Complexes of this compound and related ligands have been extensively studied for their ability to bind and modify the function of DNA and proteins.

Metal complexes of thiosemicarbazones are known to interact with DNA through various binding modes, which can lead to the cleavage of the DNA strands, a mechanism relevant to anticancer activity. The primary modes of interaction are intercalation, groove binding, and external electrostatic binding.

Binding Modes: Absorption spectroscopy studies on ruthenium(II) complexes with N-methyl thiosemicarbazone ligands have indicated that the complexes bind to DNA primarily via intercalation. This involves the insertion of the planar aromatic parts of the ligand between the base pairs of the DNA double helix. In contrast, studies with certain nickel(II) and copper(II) complexes suggest an external binding mode.

Cleavage Activity: The ability of these complexes to cleave DNA is often studied using gel electrophoresis. The cleavage can occur through oxidative or hydrolytic pathways. For instance, some ruthenium(II) complexes have demonstrated dose-dependent oxidative cleavage of plasmid DNA. This activity is often enhanced by the presence of the metal ion, indicating a synergistic effect between the ligand and the metal center.

| Metal Complex Type | Proposed DNA Binding Mode | Cleavage Mechanism | Reference Finding |

| Ruthenium(II)-thiosemicarbazone | Intercalation | Oxidative | Cleavage effects are dose-dependent. mdpi.combenthamopenarchives.com |

| Copper(II)-thiosemicarbazone | External / Groove Binding | Not specified | Strong points in favor of an external binding mode. benthamopenarchives.com |

| Nickel(II)-thiosemicarbazone | Intercalation | Not specified | Spectroscopic data show an intercalative behaviour. benthamopenarchives.com |

Serum albumin, with Bovine Serum Albumin (BSA) being a common model, is the most abundant protein in the bloodstream and plays a crucial role in the transport and disposition of many drugs. Understanding the binding of metal complexes to BSA provides critical insights into their pharmacokinetics. These interactions are typically investigated using spectroscopic techniques like fluorescence and UV-Vis absorption.

Fluorescence quenching studies are particularly informative. The intrinsic fluorescence of BSA, primarily due to its tryptophan residues, is often quenched upon binding with a metal complex. This quenching can occur through a static mechanism (formation of a ground-state complex) or a dynamic mechanism (collisional quenching). By analyzing the fluorescence data at different temperatures, binding constants (Ka), the number of binding sites (n), and thermodynamic parameters (ΔH, ΔS, ΔG) can be determined, which characterize the spontaneity and nature of the binding interaction. For many metal-thiosemicarbazone complexes, the binding to BSA is found to be a spontaneous process, driven by hydrophobic interactions and hydrogen bonding.

Development of Advanced Materials

The application of this compound and related thiosemicarbazone complexes in materials science is an emerging field. The unique electronic and photophysical properties of these complexes make them candidates for various advanced materials.

One promising area is the development of chemical sensors and photoluminescent materials. For example, an Indium(III) complex of 2-acetylpyridine (B122185) N(4)-phenylthiosemicarbazone exhibits excellent photoluminescence properties. rsc.org Similarly, a lead(II) complex of a tosyl-derivatized thiosemicarbazone was found to have intense fluorescence emission. nih.gov Such characteristics are highly desirable for applications in optical devices, such as organic light-emitting diodes (OLEDs) or as fluorescent probes for detecting specific ions or molecules. rsc.org

Furthermore, the ability of thiosemicarbazones to be tethered to larger structures opens up possibilities for creating functionalized materials. Researchers have explored the covalent attachment of thiosemicarbazone-metal complexes to the surface of nanoparticles, such as silica (B1680970) or magnetic core-shell nanoparticles. nih.gov This approach creates hybrid materials that combine the catalytic or biological activity of the complex with the physical properties of the nanoparticle, potentially leading to novel drug delivery systems or recyclable catalysts. nih.gov

Photocatalytic Applications

Complexes of this compound, a member of the thiosemicarbazone class of ligands, are emerging as significant candidates in the field of photocatalysis. While research directly involving this specific ligand is still developing, extensive studies on structurally similar thiosemicarbazone and bis(thiosemicarbazone) metal complexes have demonstrated considerable potential for environmental remediation and sustainable energy production. These coordination compounds are valued for their ability to absorb light and initiate redox reactions, making them effective catalysts for degrading persistent organic pollutants and for water splitting to generate hydrogen.

The photocatalytic prowess of these complexes stems from their unique electronic and structural properties. The thiosemicarbazone ligand, when coordinated with a metal center (such as nickel or zinc), can form stable complexes that absorb ultraviolet or visible light. Upon light absorption, the complex is promoted to an excited state, facilitating electron transfer processes that generate highly reactive oxygen species (ROS), such as hydroxyl radicals. These radicals are powerful oxidizing agents capable of breaking down complex organic molecules, like industrial dyes, into simpler, less harmful substances such as CO2 and water.

Degradation of Organic Pollutants

A primary application of thiosemicarbazone-based photocatalysts is the degradation of organic dyes released from industrial processes, which pose a significant environmental threat to water systems. Research has shown that nickel(II) and zinc(II) complexes of dissymmetric bis(thiosemicarbazone) ligands can effectively degrade dyes like methyl orange under light irradiation.

Studies comparing different metal centers have indicated that nickel(II) complexes generally exhibit higher and faster degradation efficiency for methyl orange than their zinc(II) counterparts. The enhanced performance of the nickel complexes is attributed to favorable electronic properties, such as the HOMO-LUMO energy gap, which influences the complex's ability to participate in photocatalytic cycles. The introduction of additional hydrazinic NH groups within the ligand backbone has also been found to boost the catalytic performance of these complexes.

Interactive Data Table: Photocatalytic Degradation of Methyl Orange by Thiosemicarbazone Complexes

Below are findings from studies on bis(thiosemicarbazone) complexes, analogous to those that could be formed with this compound.

| Complex/Catalyst | Target Pollutant | Catalyst Loading | Irradiation Time (h) | Degradation Efficiency (%) | Source |

| Nickel(II) bis(thiosemicarbazone) Complex 1 | Methyl Orange | 1 mg / 3 mL | 24 | ~5% | |

| Nickel(II) bis(thiosemicarbazone) Complex 2 | Methyl Orange | 1 mg / 3 mL | 24 | ~95% | |

| Nickel(II) bis(thiosemicarbazone) Complex 3 | Methyl Orange | 1 mg / 3 mL | 72 | ~95% | |

| Zinc(II) bis(thiosemicarbazone) Complex | Methyl Orange | Not specified | >24 | Lower than Ni(II) complexes |

Note: The data presented is for representative bis(thiosemicarbazone) complexes to illustrate the potential photocatalytic activity. Efficiency can vary based on the specific ligand structure and experimental conditions.

Photocatalytic Hydrogen Evolution

Beyond environmental remediation, metal complexes of thiosemicarbazones are being explored for their role in renewable energy, specifically in the photocatalytic splitting of water to produce hydrogen gas (H₂). Molecular hydrogen is considered a promising clean fuel, and developing efficient photocatalytic systems for its generation is a major scientific goal.

Preliminary investigations into nickel(II) bis(thiosemicarbazone) complexes have confirmed their ability to generate hydrogen from water under tested conditions. Although this area of research is in its early stages and requires further optimization to improve efficiency, these findings highlight the versatility of thiosemicarbazone complexes. Their catalytic activity in hydrogen evolution reactions (HERs) positions them as valuable compounds in the pursuit of sustainable energy technologies. The structural tunability of the thiosemicarbazone ligand allows for modifications that can enhance catalytic performance by optimizing the metal coordination environment and lowering the activation energy for hydrogen evolution.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2-acetyl-N-methylhydrazinecarbothioamide?

The synthesis typically involves condensation reactions between acetylated hydrazine derivatives and thiourea analogs. For example, refluxing N-methylhydrazinecarbothioamide with acetylating agents (e.g., acetic anhydride) in a polar solvent (e.g., methanol) under controlled temperatures (80–100°C) for 4–6 hours yields the target compound. Post-synthesis purification via recrystallization using methanol or ethanol is critical to isolate high-purity products .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- FT-IR : Identifies functional groups (e.g., C=O at ~1680–1700 cm⁻¹, C=S at ~1170–1190 cm⁻¹, and N-H stretches at ~3200–3300 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms molecular structure through chemical shifts (e.g., acetyl methyl protons at δ ~2.1–2.3 ppm) .

- X-ray crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonding between thioamide and acetyl groups) .

Advanced: How does this compound function as a ligand in coordination chemistry?

The compound acts as a multidentate ligand, coordinating metal ions (e.g., Cu²⁺, Ni²⁺) via its thioamide sulfur, acetyl oxygen, and hydrazinic nitrogen atoms. Studies show that steric and electronic modifications (e.g., substituents on the acetyl group) influence metal-ligand stability constants and geometry (e.g., square planar vs. octahedral complexes). Spectrophotometric titration and cyclic voltammetry are used to assess binding affinities .

Advanced: What computational approaches are used to predict the bioactivity of this compound derivatives?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking evaluates interactions with biological targets (e.g., DNA topoisomerases or microbial enzymes). For instance, docking studies with Candida albicans cytochrome P450 revealed hydrogen bonding between the thioamide group and active-site residues, correlating with antifungal activity .

Advanced: How can researchers design experiments to evaluate the antimicrobial efficacy of this compound?

- Broth microdilution assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi (e.g., Staphylococcus aureus, Escherichia coli).

- Time-kill kinetics : Assess bactericidal/fungicidal activity over 24 hours.

- Mechanistic studies : Use fluorescence microscopy to evaluate membrane disruption or β-galactosidase assays to detect cytoplasmic leakage .

Advanced: How should researchers address contradictions in biological activity data across studies?

Discrepancies (e.g., variable MIC values) may arise from differences in microbial strains, assay conditions (pH, nutrient media), or compound purity. Mitigation strategies include:

- Standardizing protocols (e.g., CLSI guidelines).

- Cross-validating results with structural analogs (e.g., nitro- or chloro-substituted derivatives).

- Performing dose-response curves to confirm activity trends .

Advanced: What experimental design considerations are critical for studying metal complexes of this compound?

- Stoichiometric ratios : Use Job’s method to determine metal-to-ligand ratios (e.g., 1:1 or 1:2).

- pH control : Maintain pH 6–8 to prevent ligand protonation or metal hydrolysis.

- Spectroscopic monitoring : UV-Vis (d-d transitions) and EPR (for paramagnetic ions) confirm complex formation .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Work in a fume hood to prevent inhalation of fine particles.

- Store in airtight containers at 4°C to minimize degradation. Toxicity data are limited, so assume acute hazards and dispose of waste via certified chemical disposal services .

Advanced: How can researchers optimize reaction yields for derivatives of this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalysis : Add triethylamine to deprotonate thioamide groups, accelerating nucleophilic substitution.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yields .

Advanced: What strategies validate the structural stability of this compound under physiological conditions?

- pH stability tests : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC.

- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles (e.g., onset at ~200°C).

- Circular dichroism (CD) : Confirm conformational integrity in aqueous solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.